4-Amino-3-methylpyridine
Overview
Description
4-Amino-3-methylpyridine, also known as 3-amido-4-methylpyridine, is a chemical compound with the molecular formula C6H8N2 . It appears as a white to brown crystal or powder .
Synthesis Analysis
The synthesis of 4-Amino-3-methylpyridine involves various chemical reactions. For instance, 3-amido-4-methylpyridine can synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination . More details about its synthesis can be found in relevant scientific papers .Molecular Structure Analysis
The molecular structure of 4-Amino-3-methylpyridine is characterized by a pyridine ring substituted at one or more positions by a methyl group . More detailed structural analysis can be found in relevant scientific literature .Chemical Reactions Analysis
4-Amino-3-methylpyridine can undergo various chemical reactions. For example, it can be used to synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination . More details about its chemical reactions can be found in relevant scientific papers .Physical And Chemical Properties Analysis
4-Amino-3-methylpyridine has a molecular weight of 108.14 . It has a melting point of 102-107 °C . The compound is solid at 20 °C and should be stored under inert gas .Scientific Research Applications
1. Potential for Imaging and Therapy
4-Amino-3-methylpyridine derivatives, particularly 3-methyl-4-aminopyridine, show promise in therapy and imaging, especially in the context of multiple sclerosis (MS). These derivatives effectively block voltage-gated potassium channels, indicating their potential in symptomatic treatment and PET imaging for demyelinated lesions in MS models (Rodríguez-Rangel et al., 2020).
2. Electrophoretic Separation
4-Amino-3-methylpyridine is utilized in free solution capillary electrophoresis, demonstrating improved separation when combined with a cationic surfactant to suppress electroosmotic flow. This indicates its use in the analytical separation of different chemical compounds (Wren, 1991).
3. Corrosion Inhibition
2-amino-4-methylpyridine has been shown to inhibit corrosion in mild steel, particularly in acidic environments. This compound physically adsorbs onto the steel surface, suggesting its application in corrosion prevention (Mert et al., 2014).
4. Inhibition of Inducible NO Synthase
2-Amino-4-methylpyridine is identified as a potent inhibitor of inducible NO synthase (NOS II) activity, both in vitro and in vivo. This suggests its potential application in biomedical research and therapeutic interventions targeting NOS II (Faraci et al., 1996).
5. Enhancement of Synaptic and Neuromuscular Transmission
Aminopyridines, including 4-aminopyridine derivatives, have been found to stimulate high voltage-activated Ca2+ channels in neurons. This highlights their role in enhancing synaptic and neuromuscular transmission, potentially beneficial in conditions like spinal cord injury and myasthenia gravis (Wu et al., 2009).
6. Ligand for Bromodomain Proteins
3-Amino-2-methylpyridine derivatives are identified as ligands for the BAZ2B bromodomain. This discovery, achieved through in silico docking and crystallography, underscores their potential application in molecular biology and drug design (Marchand et al., 2016).
7. Molecular Salts Formation
2-Amino-4-methylpyridine forms molecular salts with various organic acids, leading to supramolecular architectures. These salts are used in studying hydrogen bonding and other noncovalent interactions, important in crystallography and materials science (Khalib et al., 2014).
8. Structural and Vibrational Studies
The molecular and crystal structures of 2-amino-4-methylpyridine derivatives have been extensively studied, offering insights into their bonding and vibrational properties. This is crucial for understanding chemical reactivity and material properties (Bryndal et al., 2012).
9. Antimicrobial Activity
Silver(I) complexes of 2-amino-3-methylpyridine exhibit antimicrobial activity against various bacteria and yeasts. This underscores the potential of 4-amino-3-methylpyridine derivatives in developing new antimicrobial agents (Abu-Youssef et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLGPCXUGIXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173676 | |
Record name | 3-Methyl-4-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylpyridine | |
CAS RN |
1990-90-5 | |
Record name | 3-Methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1990-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-aminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-4-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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